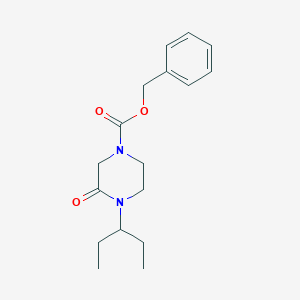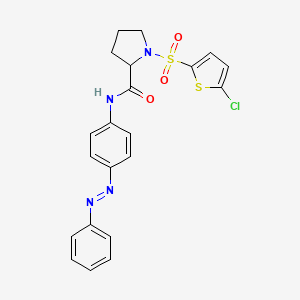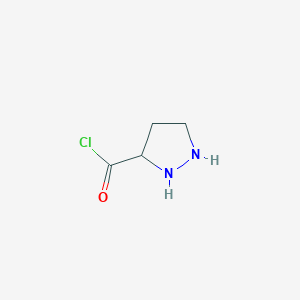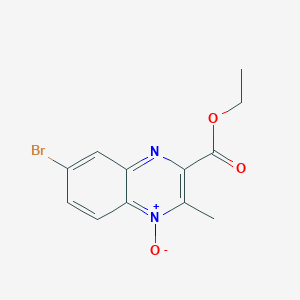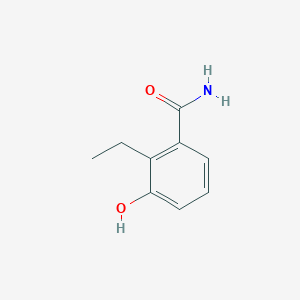
2-Ethyl-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-hydroxybenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both an ethyl group and a hydroxyl group on the benzene ring imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-hydroxybenzamide typically involves the acylation of 2-ethyl-3-hydroxybenzoic acid with an appropriate amine. One common method is the reaction of 2-ethyl-3-hydroxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as organoboron compounds, can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-Ethyl-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 2-Ethyl-3-hydroxybenzaldehyde.
Reduction: 2-Ethyl-3-hydroxybenzylamine.
Substitution: 2-Bromo-3-hydroxybenzamide (in the case of halogenation).
科学研究应用
2-Ethyl-3-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that benzamide derivatives, including this compound, exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the treatment of various medical conditions.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
2-Ethyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-3-acetoxybenzamide: Contains an acetoxy group instead of a hydroxyl group.
2,3-Dimethoxybenzamide: Both hydroxyl groups are replaced with methoxy groups.
Comparison: 2-Ethyl-3-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its solubility in water and its interaction with biological molecules. This makes it more versatile in applications compared to its methoxy or acetoxy counterparts .
属性
CAS 编号 |
135329-27-0 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-ethyl-3-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-7(9(10)12)4-3-5-8(6)11/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI 键 |
BJKVCPWFPQHHHS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=C1O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
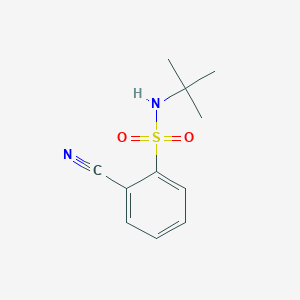
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
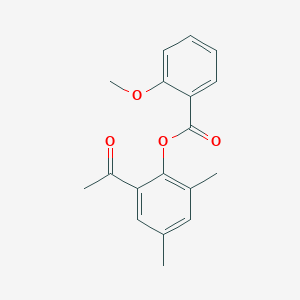
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)



![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
